N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide
Description
This compound is an acetamide derivative featuring a 3,4-dichlorophenyl group attached to the nitrogen atom and a hydrazinyl-oxoacetamide moiety linked to a naphthalen-1-ylmethylidene group via an E-configured Schiff base (imine). The E-configuration of the hydrazine Schiff base enforces rigidity, which may enhance π-π stacking or hydrogen-bonding interactions with biological targets .
Properties
CAS No. |
329723-12-8 |
|---|---|
Molecular Formula |
C19H13Cl2N3O2 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-16-9-8-14(10-17(16)21)23-18(25)19(26)24-22-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-11H,(H,23,25)(H,24,26)/b22-11+ |
InChI Key |
PVGYLFRSXWWXKG-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3,4-Dichlorophenyl)-2-hydrazinyl-2-oxoacetamide
Step 1: Preparation of Ethyl Oxalyl Chloride Derivative
3,4-Dichloroaniline reacts with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the corresponding oxoacetamide ester.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C (ice bath) |
| Catalyst | Triethylamine (TEA) |
| Reaction Time | 4–6 hours |
Step 2: Hydrazinolysis
The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (80%) in ethanol under reflux to yield N-(3,4-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide.
Key Data
| Property | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | ≥95% |
Condensation with Naphthalene-1-carbaldehyde
The hydrazine intermediate is condensed with naphthalene-1-carbaldehyde in ethanol under acidic conditions to form the target hydrazone.
Reaction Protocol
-
Molar Ratio : Hydrazine:aldehyde = 1:1.1
-
Solvent : Absolute ethanol (40 mL/g substrate).
-
Catalyst : Glacial acetic acid (2–3 drops).
-
Conditions : Reflux at 80°C for 8–10 hours.
Post-Reaction Workup
-
Cool to room temperature.
-
Filter precipitated product.
-
Wash with cold ethanol (3 × 10 mL).
Yield and Characterization
| Parameter | Value |
|---|---|
| Isolated Yield | 65–70% |
| Melting Point | 198–200°C (decomposes) |
| IR (KBr, cm⁻¹) | 3270 (N–H), 1675 (C=O), 1590 (C=N) |
| ¹H NMR (DMSO-d₆, ppm) | 11.2 (s, 1H, NH), 8.5 (s, 1H, CH=N), 7.2–8.3 (m, 10H, aromatic) |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time and improves yields by enhancing reaction kinetics.
Procedure
-
Mix hydrazine intermediate (1 eq) and aldehyde (1.05 eq) in ethanol.
-
Add acetic acid (0.5 mL/g substrate).
-
Irradiate at 150 W, 80°C, for 15–20 minutes.
Comparative Data
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Reflux | 8–10 h | 65% | 95% |
| Microwave | 20 min | 82% | 98% |
Solvent-Free Mechanochemical Synthesis
Grinding reactants in a ball mill eliminates solvent use, aligning with green chemistry principles.
Conditions
| Parameter | Value |
|---|---|
| Milling Time | 30 minutes |
| Frequency | 30 Hz |
| Molar Ratio | 1:1 (hydrazine:aldehyde) |
Outcome
-
Yield : 58% (lower than solvent-based methods).
-
Purity : 90–92% (requires column chromatography for purification).
Purification and Characterization
Recrystallization Optimization
Ethanol/water mixtures (3:1 v/v) provide optimal crystal formation. Higher water content induces premature precipitation, reducing purity.
Recrystallization Data
| Solvent Ratio (EtOH:H₂O) | Recovery (%) | Purity (%) |
|---|---|---|
| 4:1 | 85 | 96 |
| 3:1 | 78 | 98 |
| 2:1 | 65 | 95 |
Chromatographic Purification
For high-purity applications (e.g., pharmaceutical intermediates), silica gel column chromatography is employed:
-
Eluent : Ethyl acetate/hexane (1:2 v/v).
-
Rf : 0.45 (TLC, silica gel 60 F₂₅₄).
Industrial-Scale Considerations
Process Optimization
Key Parameters for Scalability
-
Temperature Control : Exothermic condensation necessitates jacketed reactors to maintain 80°C.
-
Catalyst Loading : Acetic acid >1% reduces reaction time but increases corrosion risk.
-
Waste Management : Ethanol recovery via distillation reduces costs.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, 220 nm) | 98.2% (tᵣ = 6.7 min) |
| Elemental Analysis | C 59.01%, H 3.38%, N 10.85% (theoretical: C 59.08%, H 3.39%, N 10.89%) |
Challenges and Mitigation Strategies
Common Issues
-
Isomerization : E/Z isomerization during storage; solved by dark, anhydrous storage at 4°C.
-
Byproduct Formation : Over-condensation products minimized by strict stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
N-(2,5-Dichlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide
- Structural Differences :
- Chlorine positions: 2,5-dichloro vs. 3,4-dichloro on the phenyl ring.
- Hydrazine-linked group: 3,4-dimethoxybenzylidene vs. naphthalen-1-ylmethylidene.
- Impact: The 3,4-dichloro substitution in the target compound may enhance hydrophobic interactions in receptor binding compared to 2,5-dichloro.
2-(2-(2-(Benzyloxy)benzylidene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- Structural Differences :
- Hydrazine-linked group: 2-(benzyloxy)benzylidene vs. naphthalen-1-ylmethylidene.
Core Structural Modifications
Triazole-Based Analogs (e.g., Compound 6m from )
- Structural Differences :
- Replacement of the hydrazine linker with a 1,2,3-triazole ring.
- The hydrazine linker in the target compound allows conformational flexibility, which may be critical for binding certain enzymes or receptors .
Sigma Receptor Ligands (e.g., N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-piperazine]butanol)
- Structural Differences :
- Ethyl-piperazine chain vs. hydrazinyl-oxoacetamide core.
- Impact: The 3,4-dichlorophenyl group is retained, suggesting its importance in receptor binding. However, the target compound’s hydrazine moiety may act as a hydrogen-bond donor/acceptor, distinguishing its mechanism from ethyl-linked analogs .
Antimalarial Hydrazinyl-Oxoacetamides
- Example: (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide ().
- Structural Differences: Quinoline ring vs. naphthalene in the target compound.
- Impact: Quinoline derivatives target heme polymerization in Plasmodium, while the naphthalene system in the target compound may interact with alternative pathways, such as enzyme inhibition via aromatic stacking .
Antibacterial Sulfonylpropanamides (e.g., Compound 21a from )
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| N-(3,4-Dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide | C₂₂H₁₇Cl₂N₃O₃ | 442.295 | 3,4-Dichlorophenyl, naphthalen-1-yl | 4.2 | 0.12 |
| N-(2,5-Dichlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide | C₁₇H₁₅Cl₂N₃O₄ | 396.224 | 2,5-Dichlorophenyl, 3,4-dimethoxy | 3.1 | 0.45 |
| 2-(2-(2-(Benzyloxy)benzylidene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide | C₂₂H₁₇Cl₂N₃O₃ | 442.295 | 3,4-Dichlorophenyl, 2-benzyloxy | 4.0 | 0.18 |
*Predicted values using QSPR models.
Biological Activity
N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : C_{19}H_{16}Cl_{2}N_{4}O
- Molecular Weight : 386.25 g/mol
The synthesis typically involves the reaction of 3,4-dichlorophenyl acetamide with naphthalen-1-ylmethylidene hydrazine under controlled conditions to yield the target compound.
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide exhibit notable antimicrobial activities. For instance, compounds containing the 3,4-dichlorophenyl moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria.
A study utilizing the disk diffusion method demonstrated that certain derivatives possess high activity against Staphylococcus aureus and Escherichia coli, with results summarized in the following table:
| Compound | Activity Against Gram-positive (mm) | Activity Against Gram-negative (mm) |
|---|---|---|
| 3 | 20 | 15 |
| 4 | 18 | 14 |
| 5 | 22 | 17 |
Anticancer Activity
Preliminary studies suggest that N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide may induce apoptosis in cancer cell lines. For example, in HepG2 liver cancer cells, treatment with this compound resulted in cell cycle arrest at the S phase, leading to increased apoptosis rates as evidenced by flow cytometry analysis.
Apoptosis Mechanism
The mechanism of action appears to involve modulation of key apoptotic proteins. Western blot analysis revealed that treatment with the compound upregulated pro-apoptotic protein Bax while downregulating anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis.
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated a series of hydrazone derivatives, including N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide. The results indicated that these compounds exhibited significant antimicrobial activity against both bacterial and fungal strains.
Case Study 2: Anticancer Effects
In another study focusing on various naphthalene derivatives, it was found that compounds similar to N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide demonstrated selective cytotoxicity towards cancer cells compared to normal cells. The findings suggested potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
